(H-Hocys-ome)2 2hcl

Descripción general

Descripción

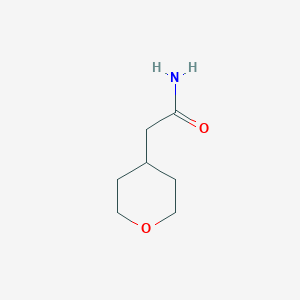

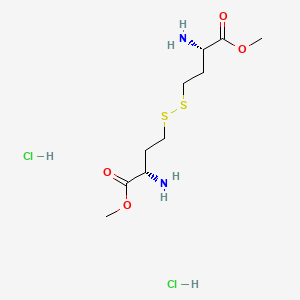

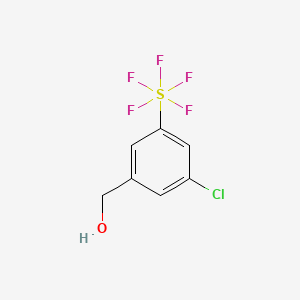

(H-Hocys-ome)2 2hcl is a synthetic compound with the CAS Number 147857-42-9 . It has a molecular formula of C10H22Cl2N2O4S2 and a molecular weight of 369.33 .

Synthesis Analysis

The synthesis of (H-Hocys-ome)2 2hcl involves the reaction of (H-Hocys-ome)2 with thionyl chloride in the presence of anhydrous methanol . The resulting product is then treated with sodium hydroxide to yield the hydrochloride salt .

Physical And Chemical Properties Analysis

The physical and chemical properties of (H-Hocys-ome)2 2hcl include its molecular weight (369.33), molecular formula (C10H22Cl2N2O4S2), and its state at room temperature . Unfortunately, specific properties such as density, boiling point, melting point, and flash point are not available .

Aplicaciones Científicas De Investigación

Hydrogen Sulphide as a Novel Inhibitor in Brain Oxidative Damage

- Research Focus : Investigating the role of hydrogen sulphide (H2S) in inhibiting hypochlorous acid (HOCl)-mediated damage in the brain.

- Key Findings : H2S significantly reduced HOCl-mediated protein oxidation and cytotoxicity in human SH-SY5Y cells, suggesting its potential as an inhibitor of HOCl-mediated processes in vivo, particularly in Alzheimer's disease (AD) patients where HOCl levels are elevated.

- Implication : This suggests the importance of H2S in neuroprotection and its potential therapeutic applications in neurodegenerative diseases like AD.

- Source : (Whiteman et al., 2005)

Role of Histidine Chloramines in Protein Oxidation

- Research Focus : Understanding the kinetics of histidine side-chain chloramines (formed by the reaction of HOCl with histidine residues in proteins) in protein oxidation.

- Key Findings : Histidine side-chain chloramines were identified as significant secondary oxidants in HOCl-mediated damage, indicating their role in targeted secondary modification of specific protein residues.

- Implication : This highlights the significance of chloramine structure in their reactivity and the broader impact on understanding oxidative stress-related diseases.

- Source : (Pattison & Davies, 2005)

Chlorination of Endogenous Amines by Neutrophils

- Research Focus : The study explores how neutrophils produce hypochlorous acid (HOCl) and its reaction with endogenous amines.

- Key Findings : The reaction of HOCl with nitrogen compounds like ammonia and amino acids results in N-chloramine derivatives, which have bactericidal and cytotoxic activities.

- Implication : These findings emphasize the role of neutrophils in immune defense and the complexity of their interaction with pathogens and host tissues.

- Source : (Grisham et al., 1984)

Propiedades

IUPAC Name |

methyl (2S)-2-amino-4-[[(3S)-3-amino-4-methoxy-4-oxobutyl]disulfanyl]butanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S2.2ClH/c1-15-9(13)7(11)3-5-17-18-6-4-8(12)10(14)16-2;;/h7-8H,3-6,11-12H2,1-2H3;2*1H/t7-,8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONLWIYLANNRGT-FOMWZSOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSSCCC(C(=O)OC)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSSCC[C@@H](C(=O)OC)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(H-Hocys-ome)2 2hcl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1425951.png)